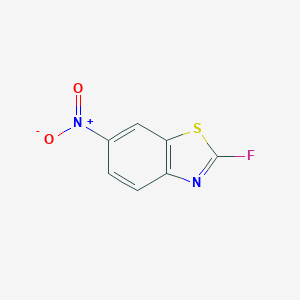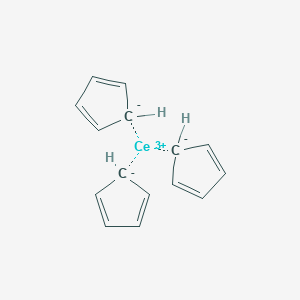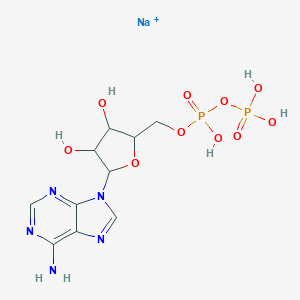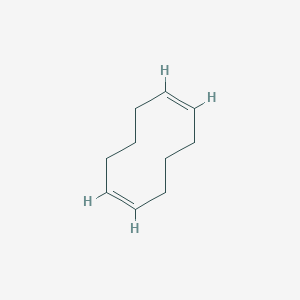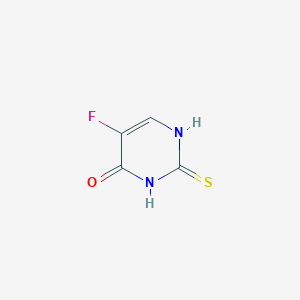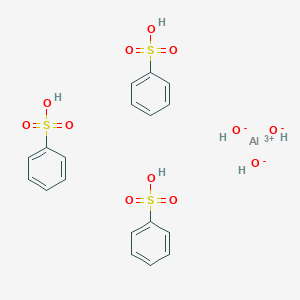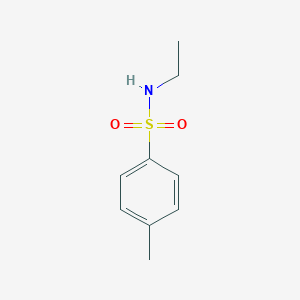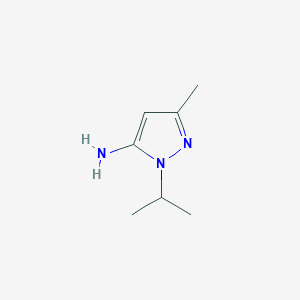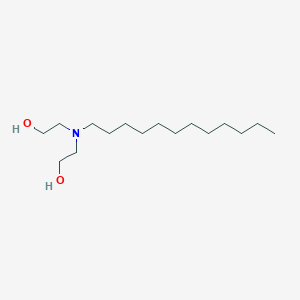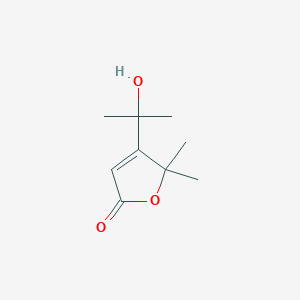
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one, also known as HDMF, is a furan derivative that has attracted attention due to its unique chemical properties and potential applications in various fields. HDMF is synthesized through a multistep reaction process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is not fully understood, but it is believed to be due to its antioxidant properties. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative stress. This mechanism of action makes 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one a potential candidate for the treatment of oxidative stress-related diseases.
Efectos Bioquímicos Y Fisiológicos
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one in lab experiments is its relatively simple synthesis process. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is also stable under a range of conditions, which makes it easy to work with. However, one limitation of using 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one. One potential direction is to further investigate its antioxidant properties and potential use in the treatment of oxidative stress-related diseases. Another potential direction is to explore its antimicrobial properties and potential use as a food preservative. Additionally, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one can be used as a starting material for the synthesis of various bioactive compounds, which opens up a range of possibilities for future research.
Métodos De Síntesis
The synthesis of 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one involves a multistep reaction process that starts with the reaction of 2,5-dimethylfuran with formaldehyde to produce 4,5-dimethyl-2-furancarboxaldehyde. This intermediate is then reacted with acetone in the presence of a base catalyst to form 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has also been studied for its potential use as a food preservative due to its antimicrobial properties. In addition, 4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one has been used as a starting material for the synthesis of various bioactive compounds.
Propiedades
Número CAS |
1197-79-1 |
|---|---|
Nombre del producto |
4-(2-Hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
Fórmula molecular |
C9H14O3 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
4-(2-hydroxypropan-2-yl)-5,5-dimethylfuran-2-one |
InChI |
InChI=1S/C9H14O3/c1-8(2,11)6-5-7(10)12-9(6,3)4/h5,11H,1-4H3 |
Clave InChI |
YAXNBSGQYMGDCL-UHFFFAOYSA-N |
SMILES |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
SMILES canónico |
CC1(C(=CC(=O)O1)C(C)(C)O)C |
Sinónimos |
2(5H)-Furanone, 4-(1-hydroxy-1-methylethyl)-5,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



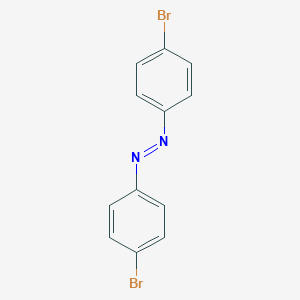
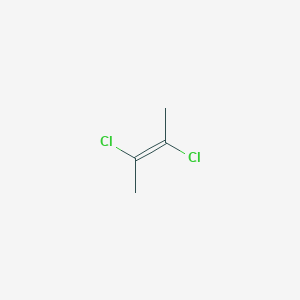
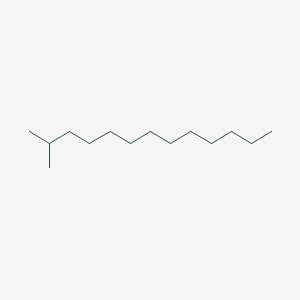
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
